Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate
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Overview
Description
Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate is a chemical compound with the linear formula C14H19NO3 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C14H19NO3 . The CAS Number is 305859-96-5, and it has a molecular weight of 249.312 .Scientific Research Applications
Synthesis and Antimicrobial Activity
Compounds with structural similarities, including those with thiadiazole moieties, have been synthesized and evaluated for their antimicrobial properties. For example, derivatives of quinazolines and thiadiazoles have been screened for antibacterial and antifungal activities against various pathogens, indicating their potential in developing new antimicrobial agents (Desai, Shihora, & Moradia, 2007).
Antifungal Evaluation
Studies have also focused on the antifungal evaluation of compounds derived from thiadiazoles, indicating their importance in addressing fungal infections (Ergenç, Salman, Gürsoy, & Bankaoğlu, 1990).
Antimicrobial Agents
Further research into the synthesis of formazans from thiadiazole derivatives has explored their use as antimicrobial agents, showcasing the compound's potential in creating effective treatments against bacterial and fungal strains (Sah, Bidawat, Seth, & Gharu, 2014).
Antineoplastic Agents
In the realm of cancer research, thiadiazole derivatives have been synthesized with the aim of exploring their antineoplastic properties. This aligns with efforts to develop new therapeutic agents against various forms of cancer (Koebel, Needham, & Blanton, 1975).
Conformational Analysis and Drug Design
The research also delves into the conformational analysis and drug design aspects, where the synthesis of specific thiadiazole derivatives aims at understanding their structural characteristics for potential medical applications, including as integrin antagonists (Hayashi et al., 1998).
Safety And Hazards
properties
IUPAC Name |
ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c1-5-26-14(24)11-6-8-12(9-7-11)19-13(23)10-27-17-22-21-16(28-17)20-15(25)18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,23)(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDHMLZHCLLJGR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[[2-[[5-(2,2-dimethylpropanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate |
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